molecular formula C5H4BBrFNO2 B1524868 (6-Bromo-2-fluoropyridin-3-yl)boronic acid CAS No. 910649-58-0

(6-Bromo-2-fluoropyridin-3-yl)boronic acid

Cat. No.: B1524868
CAS No.: 910649-58-0
M. Wt: 219.81 g/mol
InChI Key: YUGZMJMNGRGYRZ-UHFFFAOYSA-N
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Description

(6-Bromo-2-fluoropyridin-3-yl)boronic acid is a boronic acid derivative with the molecular formula C5H4BBrFNO2. It is a valuable intermediate in organic synthesis, particularly in the field of medicinal chemistry. The compound is characterized by the presence of a boronic acid group attached to a pyridine ring substituted with bromine and fluorine atoms.

Mechanism of Action

Target of Action

Boronic acids and their derivatives are known to be used in the suzuki-miyaura cross-coupling reaction , a widely-applied transition metal catalyzed carbon-carbon bond-forming reaction .

Mode of Action

In the Suzuki-Miyaura coupling reaction, the boronic acid or its derivative interacts with a palladium catalyst. The reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd-C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The suzuki-miyaura coupling reaction, in which this compound may participate, is used to form carbon-carbon bonds, a fundamental process in organic synthesis . This reaction can be used to create a variety of complex organic compounds, potentially affecting various biochemical pathways depending on the specific compounds synthesized.

Pharmacokinetics

Boronic acids and their derivatives are generally known for their stability, ready preparation, and environmentally benign nature , which could potentially impact their bioavailability.

Result of Action

As a potential reagent in the suzuki-miyaura coupling reaction, it can contribute to the formation of carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .

Biochemical Analysis

Biochemical Properties

For instance, they are involved in Suzuki-Miyaura coupling reactions, a widely-used method for forming carbon-carbon bonds . This suggests that 6-Bromo-2-fluoropyridin-3-yl boronic acid may interact with enzymes and proteins in a similar manner.

Cellular Effects

The specific cellular effects of 6-Bromo-2-fluoropyridin-3-yl boronic acid are currently unknown. Boronic acids are known to interact with various cellular processes. For example, they have been used as precursors to biologically active molecules, including those with glycogen synthase kinase 3 inhibitory activity . This suggests that 6-Bromo-2-fluoropyridin-3-yl boronic acid may have similar effects on cellular function.

Molecular Mechanism

It is known that boronic acids can participate in Suzuki-Miyaura coupling reactions, which involve the transfer of organoboron compounds from boron to palladium . This suggests that 6-Bromo-2-fluoropyridin-3-yl boronic acid may exert its effects at the molecular level through similar mechanisms.

Temporal Effects in Laboratory Settings

Boronic acids are generally stable and readily prepared, suggesting that this compound may also exhibit stability over time .

Metabolic Pathways

Boronic acids are known to be involved in various chemical transformations, including oxidations, aminations, halogenations, and carbon-carbon bond formations . This suggests that 6-Bromo-2-fluoropyridin-3-yl boronic acid may be involved in similar metabolic pathways.

Transport and Distribution

Boronic acids are known to be relatively stable and environmentally benign , suggesting that this compound may be similarly distributed within cells and tissues.

Subcellular Localization

Boronic acids are known to interact with various cellular compartments and organelles due to their ability to form bonds with other molecules . This suggests that 6-Bromo-2-fluoropyridin-3-yl boronic acid may also be localized to specific compartments or organelles within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Bromo-2-fluoropyridin-3-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and an aryl halide. The general procedure involves the reaction of 6-bromo-2-fluoropyridine with a boronic acid derivative in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes the use of efficient catalysts, solvents, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

(6-Bromo-2-fluoropyridin-3-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(6-Bromo-2-fluoropyridin-3-yl)boronic acid has numerous applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Bromo-2-fluoropyridin-3-yl)boronic acid is unique due to the presence of both bromine and fluorine atoms on the pyridine ring. This dual substitution provides distinct reactivity and selectivity in chemical reactions, making it a valuable intermediate in various synthetic applications .

Properties

IUPAC Name

(6-bromo-2-fluoropyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BBrFNO2/c7-4-2-1-3(6(10)11)5(8)9-4/h1-2,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUGZMJMNGRGYRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=C(C=C1)Br)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BBrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50680553
Record name (6-Bromo-2-fluoropyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50680553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910649-58-0
Record name B-(6-Bromo-2-fluoro-3-pyridinyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=910649-58-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6-Bromo-2-fluoropyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50680553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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